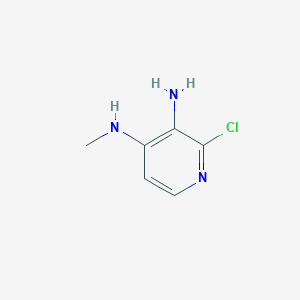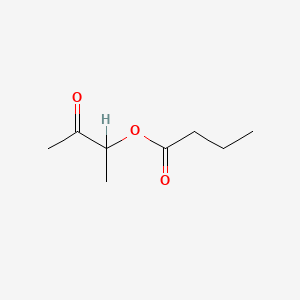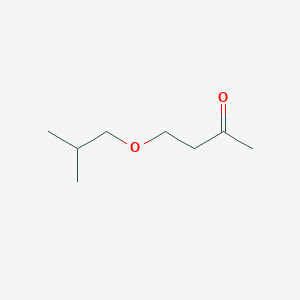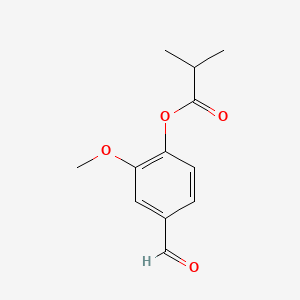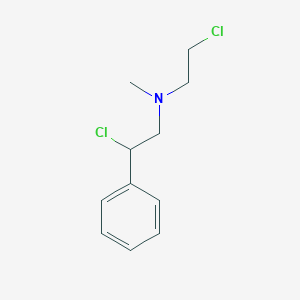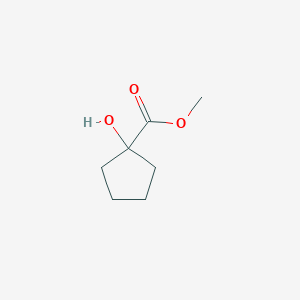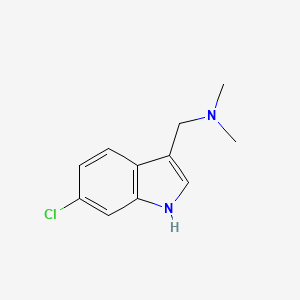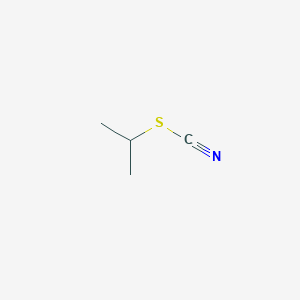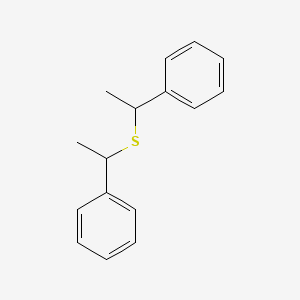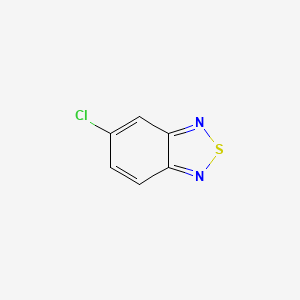
5-Cloro-2,1,3-benzotiadiazol
Descripción general
Descripción
5-Chloro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H3ClN2S . It is a cream to pale brown crystalline powder .
Synthesis Analysis
The synthesis of 2,1,3-benzothiadiazole derivatives, which include 5-Chloro-2,1,3-benzothiadiazole, can be achieved by Stille or Suzuki reaction . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,1,3-benzothiadiazole consists of a benzene ring fused to a 1,2,5-thiadiazole . The compound has a bicyclic structure .Chemical Reactions Analysis
5-Chloro-2,1,3-benzothiadiazole undergoes standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis
5-Chloro-2,1,3-benzothiadiazole is a cream to pale brown crystalline powder . It has a molecular weight of 170.619 Da .Aplicaciones Científicas De Investigación
Semiconductores orgánicos
5-Cloro-2,1,3-benzotiadiazol es un componente crucial en el desarrollo de semiconductores orgánicos. Su naturaleza deficiente en electrones lo convierte en una excelente unidad aceptora en la construcción molecular de diodos emisores de luz orgánicos (OLED), células solares orgánicas y transistores de efecto de campo orgánicos (OFET) . La capacidad del compuesto para facilitar la transferencia de carga y el ajuste del nivel de energía es vital para mejorar el rendimiento de estos dispositivos.
Imagen molecular
En el campo de la imagen molecular, se exploran los derivados de this compound por su potencial como sondas fluorescentes. Las propiedades fotofísicas del compuesto, como el rendimiento cuántico de la fluorescencia y la longitud de onda de emisión, se pueden ajustar finamente para aplicaciones de imagen específicas, lo que lo convierte en una herramienta valiosa para visualizar procesos biológicos .
Sensores
Se están investigando los sensores basados en this compound por su sensibilidad y selectividad hacia varios analitos. Estos sensores aprovechan las propiedades electrónicas del compuesto para detectar cambios en el entorno, lo cual puede ser crucial para monitorear contaminantes o detectar la presencia de moléculas específicas en una muestra .
Células solares
En la tecnología de células solares, los derivados de this compound sirven como aceptores no-fullerenos. Ofrecen ventajas como altas tasas de absorción, propiedades ópticas y electrónicas ajustables y solubilidad mejorada, que son esenciales para el desarrollo de dispositivos fotovoltaicos orgánicos de alto rendimiento .
Transistores
El uso de this compound en transistores se centra en su capacidad para mejorar la movilidad de los portadores de carga. Esta propiedad es crucial para la fabricación de OFET de alta velocidad y bajo consumo de energía, que son componentes clave en la electrónica flexible .
Investigación farmacéutica
En la investigación farmacéutica, this compound se utiliza como bloque de construcción para sintetizar diversas moléculas farmacológicamente activas. Sus derivados se están estudiando por su potencial terapéutico y como intermediarios en los procesos de desarrollo de fármacos .
Síntesis química
Por último, this compound se emplea en la síntesis química como precursor para construir moléculas complejas. Su reactividad permite diversas transformaciones químicas, lo que lo convierte en un reactivo versátil en la química orgánica sintética .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Chloro-2,1,3-benzothiadiazole are not mentioned in the search results, it’s worth noting that benzothiadiazole derivatives are being intensively studied due to their conductive and optical properties . They are currently used in many fields of science, such as organic light-emitting diode (OLED), solar cells, transistors, molecular imaging, and sensors .
Propiedades
IUPAC Name |
5-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNJWKISMWDTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176560 | |
| Record name | 5-Chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2207-32-1 | |
| Record name | 5-Chloro-2,1,3-benzothiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2207-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known impurities found in the synthesis of Tizanidine Hydrochloride that involve 5-Chloro-2,1,3-benzothiadiazole?
A1: Research has identified several impurities present during the synthesis of Tizanidine Hydrochloride. Among them, several involve 5-Chloro-2,1,3-benzothiadiazole, a key starting material for the drug. These impurities include:
- Impurity B: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea []
- Impurity D: S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide []
- Impurity E: 4-amino-5-chloro-2,1,3-benzothiadiazole []
- Impurity F: N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidine []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

